molecular formula C22H30O7 B8249401 Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-

Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-

Cat. No.: B8249401
M. Wt: 406.5 g/mol
InChI Key: DJQLJZNVICMJRV-FGLNJEBRSA-N
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Chemical Reactions Analysis

Types of Reactions: Kaur-16-en-15-one, 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

Kaur-16-en-15-one, specifically the compound with the structure 1-(acetyloxy)-7,20-epoxy-6,7,14-trihydroxy-, (1alpha,6beta,7alpha,14R)-, is a member of the kaurane diterpenoids. These compounds have garnered significant attention due to their diverse biological activities. This article compiles findings on the biological activity of this particular compound, highlighting its pharmacological potential through various studies and case analyses.

Overview of Kaurane Diterpenoids

Kaurane diterpenoids are characterized by their unique tetracyclic structure and are primarily derived from plants in the Annonaceae family. They exhibit a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound in focus has shown promising effects in various biological assays.

1. Anti-inflammatory Effects

Kaur-16-en-15-one has been noted for its ability to attenuate inflammatory processes. In vitro studies have demonstrated that it activates the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation. This activation leads to the downregulation of pro-inflammatory cytokines and pathways such as NF-κB and TGF-β signaling .

2. Anticancer Properties

Research indicates that kaurane diterpenoids possess significant anticancer activity. For instance, kaurenoic acid (a related compound) has been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 in a dose-dependent manner. The mechanism involves modulation of various signaling pathways that lead to cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

Cell LineCompoundEffectMechanism
HeLaKaurenoic AcidApoptosisActivation of caspases
MCF-7Kaurenoic AcidAntiproliferativeCell cycle arrest
A-549Kaurenoic AcidCytotoxicityNF-κB pathway inhibition

3. Genotoxicity Studies

While kaurane diterpenoids exhibit beneficial effects, some studies have raised concerns regarding their genotoxic potential. For example, kaurenoic acid was found to induce DNA strand breaks in various cell systems including human leukocytes and yeast models. This genotoxicity is hypothesized to stem from structural features like the double bond at C-16 .

Case Study 1: Anti-inflammatory Mechanism

A study conducted by Kim et al. (2016) examined the anti-inflammatory properties of ent-kaurenoic acid derivatives. The research revealed that these compounds significantly reduced levels of pro-inflammatory cytokines in activated macrophages through Nrf2 pathway activation. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Study 2: Antitumor Activity

In a comparative analysis by Cuca et al. (2011), various kaurane derivatives were tested for their antiproliferative effects across multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth and induce apoptosis via mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

[(1S,2S,5S,8R,9S,10S,11R,15S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10-12-5-6-13-20-9-28-22(27,21(13,16(10)24)17(12)25)18(26)15(20)19(3,4)8-7-14(20)29-11(2)23/h12-15,17-18,25-27H,1,5-9H2,2-4H3/t12-,13-,14-,15+,17?,18-,20+,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLJZNVICMJRV-FGLNJEBRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2C13COC(C2O)(C45C3CCC(C4O)C(=C)C5=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@@H]2[C@@]13CO[C@]([C@H]2O)([C@]45[C@H]3CC[C@H](C4O)C(=C)C5=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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